Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- is a chemical compound with the molecular formula and a molecular weight of approximately 271.27 g/mol. This compound belongs to the quinoline family, which is known for its diverse biological activities. The structure features a quinoline ring system that is substituted with a cyano group and an ethoxy group, contributing to its unique chemical properties and potential applications in medicinal chemistry.
The reactivity of acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- can be attributed to the presence of functional groups such as the cyano group and the amide moiety. Key reactions include:
Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- exhibits notable biological activities, particularly in the realm of medicinal chemistry. Studies have shown that compounds containing quinoline structures often possess:
These activities make this compound a subject of interest for further pharmacological studies.
The synthesis of acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- typically involves several steps:
Recent literature highlights practical synthetic routes that emphasize efficiency and yield improvements .
Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- has potential applications in various fields:
Its unique structure makes it suitable for exploring new therapeutic avenues.
Interaction studies involving acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological profile. Preliminary studies suggest that it may interact with specific protein targets involved in disease pathways, although detailed mechanistic studies are warranted.
Several compounds share structural similarities with acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)-. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| N-(3-Cyano-7-ethoxy-4-hydroxyquinolinyl)acetamide | 848133-75-5 | 0.68 |
| 2-Cyano-N-(quinolinyl)acrylamide | 304896-28-4 | 0.71 |
| 4-Chloro-N-(3-cyanoquinolinyl)acetamide | 364793-97-5 | 0.69 |
| 6-Amino-N-(3-chloroquinolinyl)acetamide | 417721-36-9 | 0.63 |
These compounds exhibit varying degrees of biological activity and chemical properties but share structural motifs that may confer similar pharmacological effects. The uniqueness of acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo -7 -quinolinyl)- lies in its specific substitutions and resultant biological activity profile.
The compound’s IUPAC name, N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, systematically encodes its molecular architecture. Breaking this down:
The molecular formula C₁₄H₁₃N₃O₃ (molecular weight 271.27 g/mol) confirms these features. The SMILES string CCOC1=C(C=C2C(=C1)NC=C(C2=O)C#N)NC(=O)C illustrates the connectivity, while the InChIKey OVURAHRGGCJNEB-UHFFFAOYSA-N provides a unique stereochemical identifier.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₃N₃O₃ |
| Molecular weight | 271.27 g/mol |
| SMILES | CCOC1=C(C=C2C(=C1)NC=C(C2=O)C#N)NC(=O)C |
| InChIKey | OVURAHRGGCJNEB-UHFFFAOYSA-N |
Compared to simpler quinoline acetamides like N-(quinolin-8-yl)acetamide (C₁₁H₁₀N₂O), this compound’s additional substituents enhance its steric and electronic complexity, likely influencing its reactivity and potential applications.
Quinoline chemistry traces its origins to 1834, when Friedlieb Ferdinand Runge first isolated quinoline from coal tar. August Wilhelm von Hofmann’s subsequent work on aniline derivatives in the 1840s laid foundational methods for functionalizing nitrogen-containing heterocycles. The synthesis of complex quinoline derivatives like this acetamide compound became feasible only after advances in:
The ethoxy group’s introduction reflects methodologies developed during the 20th-century dyestuff industry, where alkoxy quinolines were synthesized for colorant applications. Meanwhile, the 4-oxo-1,4-dihydro motif mirrors structural features seen in bioactive quinolones, though this compound lacks the fluorine atoms characteristic of antimicrobial fluoroquinolones.
This compound belongs to the 1,4-dihydro-4-oxoquinoline subclass, distinguished by:
Taxonomic Classification:
Its structural kinship to medicinal agents is notable:
The simultaneous presence of acetamide and ethoxy groups suggests potential utility in metal coordination or hydrogen-bonding interactions, though pharmacological data remain outside this analysis’s scope.